2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid is a chemical compound with the molecular formula C10H8F3NO3. It is known for its unique structural features, which include a trifluoromethyl group and an acetamido group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid typically involves the reaction of 2-(trifluoromethyl)benzoic acid with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized benzoic acid derivatives .
Scientific Research Applications
2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the acetamido group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the acetamido group.
4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group instead of an acetamido group.
2,2,2-Trifluoro-N-methylacetamide: Lacks the benzoic acid core .
Uniqueness
2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid is unique due to the presence of both the trifluoromethyl and acetamido groups attached to the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
2-[methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C10H8F3NO3/c1-14(9(17)10(11,12)13)7-5-3-2-4-6(7)8(15)16/h2-5H,1H3,(H,15,16) |
InChI Key |
MPYJBFPYZXPQDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.